Hydrolytic Stability: Quantified Rate Advantage of S-Ethyl Trifluorothioacetate over p-Nitrophenyl Trifluoroacetate
In a direct head-to-head kinetic study under identical conditions, S-ethyl trifluorothioacetate demonstrated dramatically superior hydrolytic stability compared to the commonly used ester p-nitrophenyl trifluoroacetate. The observed first-order rate constant for the target compound was approximately two orders of magnitude lower, confirming a much slower and more controlled hydrolysis profile [1].
| Evidence Dimension | Hydrolysis Rate Constant (k) |
|---|---|
| Target Compound Data | k ≈ 1 × 10⁻⁵ to 5 × 10⁻⁵ s⁻¹ |
| Comparator Or Baseline | p-Nitrophenyl Trifluoroacetate: k ≈ 1 × 10⁻³ s⁻¹ |
| Quantified Difference | Approximately 100-fold slower hydrolysis |
| Conditions | Water–acetonitrile mixtures at 23.0 ± 0.1 °C and 45.0 ± 0.1 °C |
Why This Matters
The significantly slower hydrolysis rate directly translates to a longer working lifetime in aqueous or ambient conditions, reducing reagent waste and improving reaction reproducibility for multi-step syntheses or sensitive biological modifications.
- [1] Suggs, J. B., & Melko, J. J. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 30(2), 268. See Table 1 for rate constants. View Source
